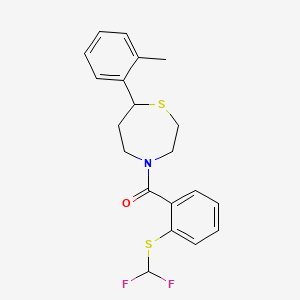

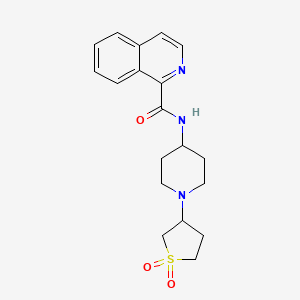

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)isoquinoline-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)isoquinoline-1-carboxamide” is a chemical compound with potential applications in various fields. It’s related to a series of compounds that have been characterized as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .

Synthesis Analysis

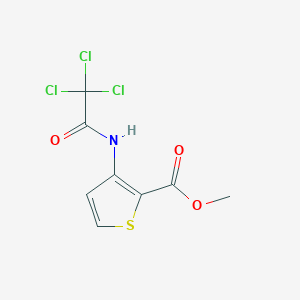

The synthesis of related compounds involves the use of various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt . These compounds were prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, even 1 day .Molecular Structure Analysis

The structure-activity relationship of the piperidones has been established . The ether linkage between quinoline and piperidine is crucial to the inhibitory effect .Chemical Reactions Analysis

The compounds bearing piperidone skeleton that mimic the naturally occurring alkaloids and steroids have been synthesized in order to study their biological activity .科学的研究の応用

Enantioselective Synthesis and CGRP Receptor Inhibition

One application of related chemical compounds is in the development of inhibitors targeting the calcitonin gene-related peptide (CGRP) receptor, which plays a significant role in migraine pathophysiology. A study detailed the enantioselective process for preparing a potent CGRP receptor antagonist, highlighting the importance of stereochemistry in the synthesis of pharmaceutical agents (Cann et al., 2012). This research underscores the broader scientific interest in derivatives of isoquinoline for their therapeutic potential.

Molecular Interaction Studies

Another area of research interest involves the molecular interaction of isoquinoline derivatives with biological targets. For instance, studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (a compound with a similar structural motif) with the CB1 cannabinoid receptor have provided insights into the conformational preferences and binding interactions of these molecules. This research aids in understanding how structural modifications impact receptor binding and activity, which is crucial for drug design (Shim et al., 2002).

Anticancer and Antimicrobial Properties

The synthesis of N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives, including compounds with isoquinoline structures, has been explored for their potential as therapeutic agents. These compounds exhibit promising anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory properties, demonstrating the diverse applications of isoquinoline derivatives in medicinal chemistry (Bonilla-Castañeda et al., 2022).

Novel Synthetic Approaches

Research into novel synthetic approaches for related chemical compounds, such as the development of an enantioselective process for CGRP receptor inhibitors, demonstrates the ongoing efforts to improve the synthesis of complex molecules. These studies not only expand the toolkit of organic synthesis but also contribute to the development of new pharmaceutical agents with potential applications in treating various conditions (Cann et al., 2012).

作用機序

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in the cell’s excitability .

Biochemical Pathways

The activation of GIRK channels affects various biochemical pathways. GIRK channels are involved in numerous physiological processes and potential targets for various indications, such as pain perception, epilepsy, reward/addiction, and anxiety .

Pharmacokinetics

The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as a GIRK1/2 activator . It also exhibits improved metabolic stability over the prototypical urea-based compounds .

Result of Action

The activation of GIRK channels by the compound leads to changes in the cell’s excitability. This can have various effects depending on the specific cell type and the physiological context .

特性

IUPAC Name |

N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]isoquinoline-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3S/c23-19(18-17-4-2-1-3-14(17)5-9-20-18)21-15-6-10-22(11-7-15)16-8-12-26(24,25)13-16/h1-5,9,15-16H,6-8,10-13H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNWGASHDESHTFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=NC=CC3=CC=CC=C32)C4CCS(=O)(=O)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,5-Dichlorophenyl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B2881029.png)

![Methyl(prop-2-yn-1-yl){1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}amine](/img/structure/B2881031.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide](/img/structure/B2881034.png)

![7-Chloro-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2881036.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2881037.png)

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone](/img/structure/B2881040.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]benzamide](/img/structure/B2881042.png)